![molecular formula C24H22F2N4O2 B2581696 3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide CAS No. 1226457-13-1](/img/structure/B2581696.png)
3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide” are not detailed in the resources I have .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the resources I have .Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial potential. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized through Mannich reaction and showed effective antimicrobial properties against a range of bacterial and fungal species. These compounds were characterized by spectral and analytical techniques, highlighting their potential as antimicrobial agents (Sethi et al., 2016). Similarly, novel benzimidazole derivatives demonstrated significant antibacterial and antifungal activities, suggesting their utility in addressing microbial resistance (Özden et al., 2004).
Anticancer Evaluation
Benzimidazole derivatives have also been explored for their anticancer properties. A study synthesized benzimidazole compounds and evaluated them in vitro for anticancer activity against various cancer cell lines, with some compounds showing promising results against breast cancer cells (Salahuddin et al., 2014). This highlights the potential of benzimidazole derivatives in cancer therapy.
Photophysical and Antimicrobial Studies
Further research into benzimidazole derivatives includes photophysical and antimicrobial studies. For example, dipodal-benzimidazole derivatives were synthesized and exhibited excellent broad-spectrum antimicrobial activity and promising photophysical properties (Padalkar et al., 2014). These findings suggest applications in developing antimicrobial materials and photophysical agents.
Antiviral Activity
Benzamide-based compounds have shown significant antiavian influenza virus activity, offering a new route to the synthesis of 5-aminopyrazoles and their fused heterocycles. These compounds demonstrated considerable in vitro antiviral activities, underscoring their potential as antiviral agents (Hebishy et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O2/c1-2-32-18-4-6-22-19(12-18)23(16(13-27)14-28-22)30-9-7-15(8-10-30)24(31)29-17-3-5-20(25)21(26)11-17/h3-6,11-12,14-15H,2,7-10H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNJEEHERHANOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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